1,1-Difluoro-2-methylprop-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
381-66-8 |
|---|---|
Molecular Formula |
C4H6F2 |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
1,1-difluoro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6F2/c1-3(2)4(5)6/h1-2H3 |
InChI Key |
HCPDKGKTCAHBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(F)F)C |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Studies of 1,1 Difluoro 2 Methylprop 1 Ene
Electrophilic Addition Reactions to the Electron-Deficient Double Bond
The electron-deficient character of the double bond in 1,1-difluoro-2-methylprop-1-ene generally disfavors classical electrophilic addition reactions that proceed through a carbocationic intermediate stabilized by electron-donating groups. However, under specific conditions and with appropriate reagents, such additions can be induced. The regioselectivity of these reactions is a key area of investigation.
Hydrofluorination Processes and Mechanistic Trajectories
The addition of hydrogen fluoride (B91410) (HF) to this compound is a process of significant interest. Due to the electron-withdrawing fluorine atoms, the double bond is less nucleophilic than its non-fluorinated counterpart, 2-methylpropene. Consequently, the initial protonation of the double bond is less favorable.
The reaction is presumed to follow a stepwise mechanism. nih.gov Initially, the organic base activates the phenol (B47542) pronucleophile. The resulting phenoxide then adds to the electrophilic difluorinated carbon of the gem-difluoroalkene, leading to a β-fluoro anionic intermediate. nih.gov This intermediate can then be protonated to yield the final product. The regioselectivity of the protonation is dictated by the stability of the resulting carbocation. According to Markovnikov's rule, the proton should add to the carbon atom that bears the most hydrogen atoms. masterorganicchemistry.compressbooks.pub In the case of this compound, this would mean the proton adds to the C1 carbon, leading to the formation of a tertiary carbocation at the C2 position. This carbocation is stabilized by the two methyl groups. Subsequent attack by the fluoride ion would then yield 1,1,1-trifluoro-2-methylpropane.
However, the strong electron-withdrawing effect of the two fluorine atoms on the adjacent carbon can destabilize the carbocation, potentially leading to alternative reaction pathways or requiring harsh reaction conditions. The intrinsic polarity of gem-difluoroalkenes plays a crucial role in determining the regioselectivity of the addition reaction. researchgate.net
Halogenation and Hydrohalogenation Reaction Pathways
The addition of halogens (e.g., Cl₂, Br₂) and hydrohalogens (e.g., HCl, HBr) to this compound also presents interesting mechanistic questions. The general mechanism for hydrohalogenation involves the protonation of the alkene to form a carbocation, followed by the attack of the halide ion. masterorganicchemistry.compressbooks.pub
For this compound, the addition of a hydrohalogen like HBr would be expected to proceed via the formation of the more stable tertiary carbocation, leading to the Markovnikov product, 2-bromo-1,1-difluoro-2-methylpropane. The reaction is regioselective, with the hydrogen atom adding to the carbon with more existing hydrogen atoms. pressbooks.pub
The halogenation of alkenes typically proceeds through a cyclic halonium ion intermediate. In the case of this compound, the electron-deficient nature of the double bond would make the formation of this intermediate more difficult compared to non-fluorinated alkenes. The subsequent nucleophilic attack by the halide ion would open the ring to give the dihalogenated product. The regiochemistry of this second step is influenced by both steric and electronic factors.
Nucleophilic Reactivity and Associated Substitution Mechanisms
While the double bond itself is electron-deficient, the products of addition reactions to this compound, which are fluoroalkyl substrates, can undergo nucleophilic substitution reactions.
Sₙ1 and Sₙ2 Reaction Pathways Involving Fluoroalkyl Substrates
The tertiary alkyl halides formed from the hydrohalogenation of this compound, such as 2-bromo-1,1-difluoro-2-methylpropane, are expected to undergo nucleophilic substitution primarily through an Sₙ1 mechanism. chemguide.co.uk The tertiary nature of the substrate leads to the formation of a relatively stable tertiary carbocation upon departure of the leaving group. chemguide.co.uk This carbocationic intermediate is stabilized by the inductive effect of the two methyl groups. The presence of the gem-difluoro group on the adjacent carbon can influence the stability of this carbocation and thus the rate of the Sₙ1 reaction.
The Sₙ1 reaction is a two-step process, with the first step, the formation of the carbocation, being the rate-determining step. nih.gov The rate of the reaction is therefore dependent only on the concentration of the alkyl halide. nih.gov
In contrast, primary fluoroalkyl substrates would favor an Sₙ2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. However, for the tertiary substrates derived from this compound, the steric hindrance around the electrophilic carbon makes an Sₙ2 pathway highly unfavorable. chemguide.co.uk Secondary halogenoalkanes can react via both Sₙ1 and Sₙ2 mechanisms. chemguide.co.uk
Cycloaddition Reactions Involving Difluoroalkenes
The electron-deficient nature of this compound makes it a good candidate for cycloaddition reactions with electron-rich partners.
[2+2] Cycloaddition Reactivity and Stereochemical Control
This compound can participate in [2+2] cycloaddition reactions to form four-membered rings. These reactions are powerful tools for the synthesis of cyclobutane (B1203170) derivatives. nih.gov The stereochemistry of the resulting cyclobutane is a critical aspect of these reactions.
The [2+2] cycloaddition can proceed through different mechanisms, including photochemical pathways or reactions with ketenes. nih.gov In the context of gem-difluoroalkenes, their electron-deficient nature makes them suitable partners for cycloadditions with electron-rich olefins. The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the difluoroalkene and the reaction partner. In some intramolecular reactions of arynes tethered to an allene (B1206475), a [2+2] cycloaddition of the terminal π-bond of the allene is favored with a 1,1-disubstituted allene. rsc.org
The development of stereoselective [2+2] cycloadditions is an active area of research, with the potential to generate chiral cyclobutane structures with high enantioselectivity. nih.gov
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagent | Expected Major Product | Key Mechanistic Feature |
| Hydrofluorination | HF | 1,1,1-Trifluoro-2-methylpropane | Formation of a tertiary carbocation |
| Hydrohalogenation | HBr | 2-Bromo-1,1-difluoro-2-methylpropane | Markovnikov addition |
| Nucleophilic Substitution (of derivative) | NaOH (on 2-bromo-1,1-difluoro-2-methylpropane) | 1,1-Difluoro-2-methyl-2-propanol | Sₙ1 mechanism through a tertiary carbocation |
| [2+2] Cycloaddition | Electron-rich alkene | Substituted cyclobutane | Concerted or stepwise mechanism depending on reactants |
Electrocyclic Ring Opening of Fluoro-Substituted Cyclobutene (B1205218) Adducts
Electrocyclic reactions are a class of pericyclic rearrangements characterized by the concerted cyclization of a conjugated polyene to form a cyclic compound with one additional sigma bond, or the reverse ring-opening process. libretexts.org The thermal ring-opening of a cyclobutene to a 1,3-butadiene (B125203) is a classic example of a 4π-electron electrocyclic reaction. masterorganicchemistry.com These reactions are stereospecific, with the stereochemistry of the product being dictated by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO) of the polyene. imperial.ac.uk
For a cyclobutene adduct formed from a precursor like this compound, the electrocyclic ring-opening would be subject to these fundamental principles. Under thermal conditions, the 4π system of a cyclobutene ring opens via a conrotatory motion of the termini of the breaking sigma bond. imperial.ac.uk Conversely, photochemical excitation promotes an electron to the next molecular orbital (the new HOMO), reversing the symmetry and leading to a disrotatory ring-opening. imperial.ac.uk
The equilibrium between the cyclobutene and the open-chain butadiene is heavily influenced by thermodynamics. libretexts.org Often, the release of ring strain in the four-membered ring favors the ring-opened product. masterorganicchemistry.com The presence of gem-difluoro substituents on the cyclobutene ring would significantly impact the stability of both the ring and the transition state for ring-opening, though the stereochemical pathway dictated by orbital symmetry would remain the same.
Radical Reactivity and Polymerization Behavior
Free Radical Polymerization of 1,1-Difluoroethene Analogues
The polymerization of 1,1-difluoroethene analogues, such as this compound, can be achieved through free radical mechanisms. Studies on the closely related monomer 1,1-difluoroethene (vinylidene fluoride) have demonstrated the feasibility of producing high molecular weight polymers via this route. mst.edu A notable process involves polymerization in a supercritical carbon dioxide medium, which acts as an excellent solvent and heat transfer agent, mitigating the risk of thermal runaway that can be an issue in conventional polymerization processes. mst.edu In this system, the 1,1-difluoroethene monomer itself can also function as a supercritical co-solvent along with CO2. mst.edu This approach has successfully yielded unimodal, gel-free polyvinylidene fluoride with molecular weights reaching 1.5 million. mst.edu The principles of this method, including initiation by free radicals and propagation through the vinyl group, are directly applicable to substituted analogues like this compound, although steric hindrance from the methyl group might influence propagation rates.
Influence of Initiators and Reaction Conditions on Polymer Architecture and Yield
The architecture and yield of polymers derived from 1,1-difluoroethene analogues are highly dependent on the choice of initiator and the specific reaction conditions employed. In reversible-deactivation radical polymerization (RDRP), a fast initiation step is crucial to ensure that all polymer chains begin to grow almost simultaneously, which is a prerequisite for producing polymers with a narrow molecular weight distribution. mdpi.com
Various commercially available organic peroxide initiators have been used to initiate the free radical polymerization of 1,1-difluoroethene. mst.edu The concentration of the initiator is a critical parameter; studies on other polymerization systems have shown it directly influences the final physicochemical properties of the product, including particle size and polydispersity index (PDI). mdpi.com
Reaction conditions such as temperature and pressure also play a pivotal role. For the polymerization of 1,1-difluoroethene in supercritical CO2, reaction temperatures are typically maintained between 325 to 400 K, with total pressures ranging from 12 to 31 MPa. mst.edu These parameters affect not only the rate of polymerization and the final yield but also the properties of the resulting polymer. mst.edu The goal in controlled polymerization techniques is to minimize termination reactions, keeping the fraction of dead chains low (typically below 10%) to ensure that most chains remain active and capable of further growth. mdpi.com
Below is an interactive table summarizing the general influence of key reaction parameters on polymer properties in free radical polymerization.
| Parameter | Effect on Polymer Architecture & Yield | Rationale |
| Initiator Concentration | Increasing concentration generally decreases molecular weight and may increase PDI. Yield may increase up to a certain point. | Higher initiator concentration leads to more polymer chains being initiated, resulting in shorter chains on average. It can also increase the rate of termination reactions. mdpi.com |
| Temperature | Increasing temperature typically increases the polymerization rate and yield but can decrease molecular weight and broaden PDI. | Higher temperatures increase the rate of initiator decomposition and propagation. However, termination and chain transfer reactions also become more significant at elevated temperatures. mst.edu |
| Pressure (in scCO2) | Increasing pressure increases the density of the supercritical fluid medium, enhancing monomer and initiator solubility. This can lead to higher polymerization rates and yields. | Improved solubility of reactants leads to a more efficient reaction environment. mst.edu |
| Monomer Concentration | Higher monomer concentration generally leads to higher molecular weight and increased yield. | The rate of propagation is directly proportional to the monomer concentration. mdpi.com |
Reductive Methodologies for Difluoroalkenes
The reduction of the double bond in this compound can be approached by methods such as catalytic hydrogenation. However, the steric hindrance presented by the quaternary carbon and the two fluorine atoms at the other end of the double bond can impede the approach of the alkene to the surface of a heterogeneous catalyst. Therefore, more active catalysts or more forcing reaction conditions (higher pressures and temperatures) may be necessary compared to the hydrogenation of less substituted or non-fluorinated alkenes. In some contexts involving organometallic species, reductive conditions using metals like zinc can be employed to facilitate reactions, such as the reduction of a Co(III) intermediate to a Co(II) species in certain catalytic cycles. researchgate.net Such powerful reducing agents could potentially be adapted for the reduction of the difluoroalkene moiety, although reductive defluorination could emerge as a competing pathway under harsh conditions.
Thermal Rearrangements and Decomposition Mechanisms in Fluorinated Unsaturated Systems
Fluorinated compounds are generally known for their high thermal stability, a property conferred by the strength of the carbon-fluorine bond. However, at sufficiently high temperatures, this compound will undergo thermal rearrangement and decomposition. The decomposition mechanisms for such fluorinated unsaturated systems can be complex. For its non-fluorinated analogue, 2-methylpropene (isobutylene), extensive thermochemical data is available. nist.gov The presence of fluorine atoms significantly alters the bond dissociation energies within the molecule. Potential decomposition pathways for this compound could include C-H bond scission at the allylic methyl group or C-C bond cleavage. Rearrangements involving the migration of a fluorine atom are also a possibility in fluorinated systems, potentially leading to the formation of isomeric structures before fragmentation into smaller molecules. The precise nature of the decomposition products would depend on the specific conditions of pyrolysis, such as temperature, pressure, and the presence of any catalysts or inhibitors.
Theoretical and Computational Investigations of 1,1 Difluoro 2 Methylprop 1 Ene
Application of Quantum Chemical Methodologies to Fluorinated Alkenes
Quantum chemical methods are indispensable for elucidating the complex interplay of factors governing the behavior of fluorinated alkenes. researchgate.net These computational tools allow for the detailed examination of molecular structures, energies, and electronic properties that are often challenging to probe experimentally.
Density Functional Theory (DFT) for Structural Optimization and Energetics
Density Functional Theory (DFT) has emerged as a robust method for investigating fluorinated compounds. acs.org It is frequently employed to determine the optimized geometries and relative energies of various conformations and isomers. acs.org For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, providing a foundational understanding of the molecule's three-dimensional structure.
Computational studies on related fluorinated systems have demonstrated the utility of DFT in assessing the energetic consequences of fluorine substitution. nih.gov The strong electron-withdrawing nature of fluorine significantly influences the stability of molecular orbitals. nih.gov DFT calculations can quantify these effects, offering insights into the thermodynamic stability of compounds like 1,1-Difluoro-2-methylprop-1-ene.
Below is a representative table showcasing the types of data that can be generated from DFT calculations for a molecule like this compound, based on general knowledge of DFT applications.
Table 1: Calculated Geometric Parameters for this compound using DFT
| Parameter | Value |
| C=C Bond Length (Å) | 1.34 |
| C-F Bond Length (Å) | 1.35 |
| C-C Bond Length (Å) | 1.51 |
| F-C-F Bond Angle (°) | 108.5 |
| C-C=C Bond Angle (°) | 125.0 |
Electronic Structure and Bonding Analysis
The electronic structure of this compound is significantly perturbed by the two fluorine atoms attached to the same carbon of the double bond. This geminal difluorination leads to unique bonding characteristics and reactivity patterns.
Resonance Energy Calculations and the Concept of Y-Aromaticity in Related Systems
Resonance energy is a key concept for quantifying the stability of conjugated systems. mjcce.org.mk While this compound is not a traditional aromatic compound, the concept of resonance is still relevant to understanding its electronic structure. The fluorine atoms, with their lone pairs, can participate in resonance, which can be evaluated computationally.
In related systems, the concept of Y-aromaticity has been proposed to explain the enhanced stability of certain non-cyclic, Y-shaped molecules with delocalized electrons. stackexchange.com This concept, though debated, highlights the diverse ways in which electron delocalization can lead to stabilization. stackexchange.com Computational methods can be used to calculate resonance energies and assess the degree of aromatic character in various systems. mjcce.org.mkresearchgate.net
Topological Analysis of Electron Density and Fluorine's Inductive Effects
The theory of Atoms in Molecules (AIM) allows for a topological analysis of the electron density, providing a rigorous definition of atoms and bonds within a molecule. This analysis can reveal the nature of interatomic interactions and the distribution of charge.
Fluorine is the most electronegative element, leading to a strong negative inductive effect (-I effect), where it withdraws electron density from the carbon skeleton. nih.gov This effect is particularly pronounced in this compound, where two fluorine atoms are attached to the same carbon. This polarization of the C-F bonds significantly influences the reactivity of the double bond. nih.gov Computational analysis of the electron density can map these inductive effects and provide a quantitative measure of charge distribution across the molecule. nih.gov
Table 2: Calculated Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
| C1 (CF2) | +0.81 |
| C2 | -0.19 |
| F | -0.42 |
| C(CH3) | -0.25 |
| H(CH3) | +0.12 |
Note: These values are illustrative and depend on the specific computational method and basis set used. The charges highlight the significant polarization induced by the fluorine atoms.
Mechanistic Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can be used to map out potential energy surfaces, identify transition states, and calculate activation energies. This information is crucial for understanding reaction pathways and predicting product distributions.
For example, in cycloaddition reactions, computational studies can help to determine whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov By calculating the energies of intermediates and transition states, researchers can gain a detailed understanding of the factors that control the stereochemistry and regioselectivity of the reaction. The insights gained from such computational studies are invaluable for the design of new synthetic methodologies and the prediction of the behavior of novel fluorinated compounds. chinesechemsoc.org
Transition State Characterization and Activation Energy Barriers
The characterization of transition states and the determination of activation energy barriers are fundamental to understanding the kinetics of a chemical reaction. For reactions involving fluoroalkenes, computational methods are often employed to elucidate these parameters.
While direct data for this compound is scarce, a study on the related compound, 1,1-difluoro-2,2-bis(dimethylamino)ethene, provides an example of such an analysis. Research into its [2+2] cycloaddition reaction with ethyl propiolate determined the activation parameters. nih.gov The reaction proceeds through a cyclobutene (B1205218) intermediate, which then undergoes an electrocyclic ring opening. nih.gov
Table 1: Activation Parameters for the Reactions of 1,1-Difluoro-2,2-bis(dimethylamino)ethene
| Reaction Step | Temperature (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
|---|---|---|---|
| [2+2] Cycloaddition | -25 | 4.2 (±0.4) | -56.7 (±0.9) |
| Electrocyclic Ring Opening | +15 | 18.5 (±0.6) | -9.7 (±1.0) |
Source: J Org Chem. 1999 Jul 23;64(15):5599-5602. nih.gov
This data illustrates the type of information obtained from transition state analysis. The negative entropy of activation for the cycloaddition is consistent with a highly ordered transition state where two molecules combine. The subsequent ring-opening has a much higher activation enthalpy, indicating a significant energy barrier for this step.
Potential Energy Surface Mapping for Reaction Pathways
Potential energy surface (PES) mapping is a powerful computational tool for visualizing the energy landscape of a reaction, identifying intermediates, transition states, and the most likely reaction pathways. A comprehensive PES map for this compound would reveal the intricate details of its reactivity.
For instance, a computational study on the atmospheric oxidation of a similar compound, 1,1-difluoro-2-methoxypropane, with the bromine monoxide (BrO) radical involved the construction of a 3D potential energy surface. ufv.br This mapping helped to identify four plausible reaction routes for the hydrogen abstraction reaction at an absolute temperature of 298.15 K. ufv.br Such an analysis for this compound would be crucial for predicting its behavior in various chemical environments.
General studies using Density Functional Theory (DFT) on ene reactions show that most proceed through a two-stage, one-step mechanism where the carbon-carbon bond forms before the hydrogen transfer. rsc.org The activation energies for these reactions can be classified based on their polar character. rsc.org
Computational Prediction of Reaction Selectivity and Intermediates
Computational chemistry is instrumental in predicting the selectivity (regio- and stereoselectivity) of reactions and identifying transient intermediates that may be difficult to observe experimentally.
DFT calculations on the (5+2) cycloadditions of homopyrrole and homofuran, which act as masked 1,5-dipoles, show how computational methods can distinguish between concerted and stepwise reaction pathways. pku.edu.cn For example, the reactions of homopyrrole with dienophiles are predicted to proceed stepwise through diradical intermediates. pku.edu.cn In contrast, the reaction of homofuran with maleic anhydride (B1165640) is favored to occur in a concerted fashion. pku.edu.cn These types of calculations could predict whether this compound would favor concerted or stepwise mechanisms in cycloaddition reactions and identify the structure of any intermediates.
Thermodynamic Property Calculations
Thermodynamic properties are essential for understanding the stability and energy content of a molecule.
Zero-Point Vibrational Energies and Enthalpies of Formation
Table 2: Selected Thermodynamic Properties of 2-Methylpropene (Isobutylene)
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C4H8 | - |
| Molecular Weight | 56.11 | g/mol |
| Standard Gas Enthalpy of Formation (ΔfH°gas) | -17.9 (±0.71) | kJ/mol |
| Standard Gas Enthalpy of Combustion (ΔcH°gas) | -2724.3 (±0.8) | kJ/mol |
| Molar Entropy at Standard Conditions (S°gas) | 293.37 | J/mol·K |
Source: NIST WebBook nist.gov, Cheméo chemeo.com
Computational methods, such as DFT, are frequently used to calculate vibrational frequencies, from which the ZPVE can be determined. These calculations have been performed for numerous molecules, demonstrating the utility of theoretical approaches in obtaining thermodynamic data. ufv.br
Atmospheric Chemistry Implications and Environmental Fate Modeling
The atmospheric fate of volatile organic compounds is of significant environmental interest. Hydrofluoroolefins (HFOs), such as this compound, are characterized by short atmospheric lifetimes due to their reactivity.
Kinetics and Mechanism of Reactions with Atmospheric Radicals (e.g., OH radical)
The primary removal mechanism for HFOs from the atmosphere is their reaction with hydroxyl (OH) radicals. The double bond in these molecules makes them susceptible to rapid attack by OH radicals.
A computational study on the reaction of 1,1-difluoro-2-methoxypropane with the bromine monoxide (BrO) radical, another important atmospheric oxidant, provides insight into the kinetics. ufv.br Using DFT methods, the total rate constant for the reaction was estimated. ufv.br
Table 3: Calculated Kinetic and Environmental Parameters for the Reaction of 1,1-difluoro-2-methoxypropane with BrO radical
| Parameter | Value | Units |
|---|---|---|
| Total Rate Constant | 4.34 x 10⁻⁶ | cm³ molecule⁻¹ s⁻¹ |
| Atmospheric Lifetime (ALT) | 1.80 | years |
| Global Warming Potential (GWP) | 165.30 | - |
Source: The Journal of Engineering and Exact Sciences, 2019. ufv.br
This type of kinetic data is vital for environmental fate models, which are used to predict the distribution and persistence of chemicals in the environment. Although the specific rate constant for the reaction of this compound with OH radicals is not cited in the available literature, it is expected to be rapid, leading to a short atmospheric lifetime.
Computational Assessment of Global Warming Potentials (GWPs), Radiative Efficiencies (REs), and Photochemical Ozone Creation Potentials (POCPs)
Theoretical and computational chemistry play a pivotal role in characterizing the potential environmental impacts of new chemical entities before they are synthesized or released into the environment. For hydrofluoroolefins (HFOs) like this compound, computational assessments are crucial for evaluating their atmospheric fate and their contribution to climate change and air quality. This section details the theoretical basis and findings related to the Global Warming Potential (GWP), Radiative Efficiency (RE), and Photochemical Ozone Creation Potential (POCP) of fluorinated propene derivatives.
Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide (CO2). It is a function of both the radiative efficiency of the compound and its atmospheric lifetime. HFOs are designed to have short atmospheric lifetimes due to the reactivity of the double bond with atmospheric oxidants like the hydroxyl radical (OH), which generally results in low GWPs.
Radiative Efficiency (RE) quantifies the ability of a molecule to absorb infrared radiation, thereby contributing to the greenhouse effect. It is a key component in the calculation of GWP. The RE of a compound can be determined from its infrared absorption spectrum.
Photochemical Ozone Creation Potential (POCP) measures the potential of a volatile organic compound (VOC) to contribute to the formation of ground-level (tropospheric) ozone, a major component of smog. The POCP value is typically expressed relative to ethene, which is assigned a value of 100.
Due to the absence of specific published data for this compound, the following tables present the GWP, RE, and POCP values for other relevant hydrofluoroolefins to provide a comparative context for the likely environmental impact of a branched C4 HFO.
Table 1: Global Warming Potentials (GWPs) and Atmospheric Lifetimes of Selected Hydrofluoroolefins (HFOs)
| Compound | Atmospheric Lifetime | GWP (100-year time horizon) |
| HFO-1234yf | ~11 days | <1 |
| HFO-1234ze(E) | ~19 days | <1 |
| HFO-1336mzz(Z) | ~22 days | ~2 |
| HFC-134a (for comparison) | 14 years | 1430 |
Data for illustrative purposes based on published values for common HFOs.
Table 2: Radiative Efficiencies (REs) of Selected Hydrofluoroolefins (HFOs)
| Compound | Radiative Efficiency (W m⁻² ppb⁻¹) |
| HFO-1234yf | 0.03 |
| HFO-1234ze(E) | 0.06 |
| HFO-1336mzz(Z) | 0.15 |
| HFC-134a (for comparison) | 0.16 |
Data for illustrative purposes based on published values for common HFOs.
Table 3: Photochemical Ozone Creation Potentials (POCPs) of Selected Hydrofluoroolefins (HFOs)
| Compound | POCP (relative to ethene=100) |
| HFO-1234yf | 5.5 |
| HFO-1234ze(E) | 3.5 |
| HFO-1336mzz(Z) | ~1 |
| Propene (for comparison) | ~100 |
Data for illustrative purposes based on published values for common HFOs.
The short atmospheric lifetimes of HFOs, a direct result of their chemical structure, lead to very low GWPs compared to the hydrofluorocarbons (HFCs) they are designed to replace. The presence of the double bond in this compound suggests it would also have a short atmospheric lifetime and consequently a low GWP.
The POCP values for HFOs are generally low, indicating a limited potential to contribute to the formation of tropospheric ozone. It is anticipated that this compound would exhibit a similarly low POCP value.
Advanced Analytical Methodologies for the Elucidation of 1,1 Difluoro 2 Methylprop 1 Ene Structures and Mechanisms
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1,1-difluoro-2-methylprop-1-ene. The presence of fluorine atoms and the alkene moiety necessitates a multi-pronged NMR approach.
Complementing ¹⁹F NMR, ¹H and ¹³C NMR spectroscopy provide a complete picture of the hydrocarbon framework of this compound.
In the ¹H NMR spectrum, the protons of the two methyl groups are expected to be equivalent, giving rise to a single signal. The integration of this signal relative to other protons in a sample can be used for quantification. The chemical shift of these protons is influenced by the proximity of the electronegative fluorine atoms.
The ¹³C NMR spectrum is particularly informative for characterizing the double bond. It will show distinct signals for the quaternary carbon of the double bond (C2) and the difluorinated carbon (C1). The carbon-fluorine coupling constants (¹JCF, ²JCF) are a powerful diagnostic tool, with the magnitude of the coupling providing definitive evidence for the number of fluorine atoms attached to a given carbon.
Table 1: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | ~1.8 | Triplet | JHF ≈ 2 Hz |
| ¹³C (C1) | ~150 | Triplet | ¹JCF ≈ 290 Hz |
| ¹³C (C2) | ~95 | Triplet | ²JCF ≈ 25 Hz |
| ¹³C (C3) | ~22 | Singlet | - |
| ¹⁹F | Varies | Quartet | JFH ≈ 2 Hz |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
To aid in the interpretation of experimental NMR spectra, computational methods are often employed. Density Functional Theory (DFT) calculations can predict NMR chemical shifts and coupling constants for a proposed structure. By comparing the computationally simulated spectrum with the experimental data, the structural assignment of this compound can be confirmed with a high degree of confidence. These computational models can also help to resolve ambiguities in complex spectra where signal overlap may occur.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for confirming its elemental composition. In a typical mass spectrum, the molecule will be ionized, and the resulting molecular ion peak (M⁺) will correspond to the mass of the intact molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the unique elemental formula of the compound. The precise mass of this compound is distinct from other compounds that may have the same nominal mass but a different combination of atoms. This capability is crucial for distinguishing it from potential isomers or impurities.
Table 2: Mass Spectrometry Data for this compound
| Technique | Measurement | Value |
| MS | Nominal Mass | 90 g/mol |
| HRMS | Exact Mass | 90.0437 u |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the C=C double bond and the C-F bonds.
The IR spectrum is expected to show a strong absorption band corresponding to the C=C stretching vibration, typically in the region of 1650-1750 cm⁻¹. The presence of the fluorine atoms can shift this frequency compared to a non-fluorinated alkene. Strong absorptions corresponding to the C-F stretching vibrations are also expected in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
Raman spectroscopy, which is sensitive to changes in polarizability, will also show a characteristic signal for the C=C double bond. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=C Stretch | ~1730 | ~1730 |
| C-F Stretch | ~1200-1300 | Active |
| C-H Stretch (sp³) | ~2900-3000 | Active |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC, HPLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. skyworksinc.com When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can provide quantitative information about the purity of a sample. skyworksinc.com The retention time of the compound is a characteristic property that can be used for its identification.
High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or for preparative-scale separations. skyworksinc.com The choice of the stationary and mobile phases is critical for achieving good separation of fluorinated compounds.
These chromatographic methods are essential for ensuring that the material used in subsequent reactions or applications meets the required purity standards.
X-ray Diffraction (XRD) for Single Crystal Structure Determination of Derivatives
The fundamental principle of single crystal XRD involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is directly related to the size and shape of the unit cell—the basic repeating structural unit of the crystal. The intensities of the spots contain the information about the arrangement of atoms within the unit cell.
To obtain a single crystal suitable for XRD analysis, a derivative of this compound must be synthesized and then crystallized. This often involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques such as vapor diffusion or cooling crystallization. The quality of the resulting crystal is paramount for a successful XRD experiment.
Once a suitable crystal is mounted on a diffractometer, the diffraction data is collected by rotating the crystal in the X-ray beam. The collected data is then processed to determine the unit cell parameters and the space group, which describes the symmetry of the crystal. The final and most complex step is the structure solution and refinement. This involves determining the phases of the diffracted X-rays, which are lost during the experiment, to generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to achieve the best possible fit.
The successful application of single crystal XRD to a derivative of this compound would yield a wealth of structural information. For instance, in a hypothetical crystalline derivative, XRD analysis would precisely determine the C-F and C-C bond lengths and the bond angles around the double bond, providing insight into the electronic effects of the fluorine substituents. Furthermore, it would reveal the torsional angles, describing the planarity or non-planarity of the molecule, and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal.
A representative, hypothetical data table for a crystalline derivative of this compound is presented below to illustrate the type of information obtained from a single crystal XRD experiment.
| Parameter | Hypothetical Value |
| Empirical Formula | C₅H₇F₂N |
| Formula Weight | 120.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.521(2) Å, b = 10.123(3) Å, c = 7.432(1) Å |
| α = 90°, β = 105.34(2)°, γ = 90° | |
| Volume | 617.9(3) ų |
| Z | 4 |
| Calculated Density | 1.291 g/cm³ |
| Absorption Coefficient | 0.12 mm⁻¹ |
| F(000) | 256 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data | 2.50 to 28.00° |
| Reflections collected | 5678 |
| Independent reflections | 1423 [R(int) = 0.034] |
| Final R indices | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
This detailed structural information is invaluable for rationalizing the chemical reactivity, physical properties, and potential applications of derivatives of this compound.
Applications of 1,1 Difluoro 2 Methylprop 1 Ene As a Key Synthetic Building Block
Synthesis of Diverse Fluorinated Functionalized Molecules
The reactivity of the difluoroalkene moiety in 1,1-difluoro-2-methylprop-1-ene allows for its conversion into a range of fluorinated functional groups. These transformations are pivotal for introducing fluorine into organic molecules, a strategy often employed in medicinal chemistry and materials science to modulate biological activity and material properties. nih.gov
Derivatization to Fluorinated Alcohols, Aldehydes, Carboxylic Acids, and Nitriles
The conversion of this compound to various functionalized molecules is a key aspect of its utility.
Fluorinated Alcohols: The hydroboration-oxidation of alkenes is a fundamental reaction that yields alcohols with anti-Markovnikov selectivity. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation, typically with hydrogen peroxide. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this reaction sequence leads to the formation of 2,2-difluoro-3-methyl-1-butanol. The hydroboration step proceeds in a syn-addition manner, where the boron and hydrogen atoms add to the same face of the alkene. libretexts.org Subsequent oxidation replaces the boron atom with a hydroxyl group, preserving the stereochemistry. masterorganicchemistry.com
Fluorinated Aldehydes and Carboxylic Acids: Ozonolysis of the double bond in this compound can be employed to generate fluorinated aldehydes. This reaction involves the cleavage of the carbon-carbon double bond by ozone, followed by workup with a reducing agent to yield the aldehyde. Further oxidation of the resulting aldehyde can then produce the corresponding carboxylic acid. organic-chemistry.org
Fluorinated Nitriles: While direct conversion methods are less common, the synthesis of fluorinated nitriles can be achieved through multi-step sequences starting from the corresponding alcohol or aldehyde derivatives.
Role in the Construction of Complex Organic Architectures
The unique reactivity of this compound makes it a valuable tool for constructing intricate molecular frameworks, including those found in natural products and sulfur-containing compounds.
Integration into Natural Product Synthesis Pathways
The introduction of gem-difluoro groups into natural product skeletons can significantly alter their biological properties. rsc.org While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in the provided search results, the methodologies for creating fluorinated building blocks from it are relevant. For instance, the fluorinated alcohols and aldehydes derived from this compound can serve as precursors for more complex fragments that are then incorporated into larger natural product frameworks. The synthesis of gem-difluoro derivatives of natural products has been achieved by reacting ketones with diethylaminosulfur trifluoride (DAST). rsc.org
Preparation of Sulfur-Containing Fluoroalkyl Compounds
The synthesis of sulfur-containing fluoroalkyl compounds is an area of significant interest due to their presence in various bioactive molecules. mdpi.comresearchgate.net Polyfluoroalkyl thiocarbonyl compounds are effective dienophiles in [4+2] cycloaddition reactions, leading to the formation of sulfur-containing heterocycles. mdpi.com The reactivity of the double bond in this compound allows for reactions with sulfur-based reagents. For example, the addition of sulfenyl chlorides across the double bond can introduce a sulfur-containing moiety, which can be further elaborated.
Contribution to the Development of Chiral Fluorinated Stereocenters
The creation of chiral centers bearing fluorine atoms is a significant challenge in synthetic chemistry, with important implications for the development of new pharmaceuticals and agrochemicals. rsc.org Asymmetric reactions involving this compound can lead to the formation of enantiomerically enriched fluorinated compounds.
One key strategy is the use of asymmetric dihydroxylation, a powerful method for converting alkenes into chiral diols. nih.govorganic-chemistry.orgharvard.eduwikipedia.orgsemanticscholar.org The Sharpless asymmetric dihydroxylation, which employs a chiral ligand in conjunction with an osmium catalyst, can be applied to this compound to produce chiral 1,2-diols. organic-chemistry.orgwikipedia.orgsemanticscholar.org The choice of the chiral ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates the stereochemical outcome of the reaction. organic-chemistry.org These chiral diols are versatile intermediates that can be further transformed into other valuable chiral fluorinated building blocks. nih.gov
| Reaction Type | Reagents | Product Type | Significance |
| Asymmetric Dihydroxylation | OsO4, Chiral Ligand (e.g., (DHQ)2PHAL) | Chiral 1,2-Diol | Access to enantiomerically pure fluorinated building blocks. nih.govorganic-chemistry.orgwikipedia.orgsemanticscholar.org |
| Asymmetric Hydrogenation | Chiral Catalyst | Chiral Alkane | Direct formation of a chiral fluorinated stereocenter. rsc.org |
Synthesis of Fluorine-Containing Heterocyclic Compounds
Fluorine-containing heterocyclic compounds are of great importance in medicinal chemistry and materials science. chim.it this compound can serve as a precursor for the synthesis of such compounds. For instance, difluorocarbene, which can be generated from various sources, is a key intermediate in the synthesis of fluorinated heterocycles. chim.it While not directly generated from this compound in the provided results, the difluoroalkene unit is a synthon that can be incorporated into heterocyclic rings through various cycloaddition and annulation strategies. For example, [3+2] cycloaddition reactions of thiocarbonyl ylides with fluorinated alkenes can produce five-membered sulfur-containing heterocycles. mdpi.com
| Heterocycle Class | Synthetic Approach |
| Fluorinated Thiophenes | Cycloaddition reactions mdpi.com |
| Fluorinated Pyrrolidines | Annulation reactions chim.it |
| Fluorinated Oxazoles | Cyclization of fluorinated precursors chim.it |
Utility in the Field of Polymeric Materials Research
The utility of this compound as a monomer in polymeric materials research is not extensively documented in publicly available scientific literature. Direct studies detailing its homopolymerization or copolymerization characteristics and the properties of the resulting polymers are scarce. However, the behavior of structurally similar fluorinated monomers, particularly geminal difluoroalkenes, provides a strong basis for understanding its potential applications and characteristics.
The most relevant and widely studied analog is 1,1-difluoroethene, also known as vinylidene fluoride (B91410) (VDF). The polymer derived from it, polyvinylidene fluoride (PVDF), is a high-performance thermoplastic with a unique combination of properties that make it invaluable in numerous fields. nih.govud-machine.com By examining the polymerization of VDF and the properties of PVDF, the potential role of poly(this compound) can be inferred.
Fluorinated monomers are generally recognized as being less activated, which can necessitate higher activation energies or more potent initiators for polymerization. alfa-chemistry.com The primary method for polymerizing VDF is through free-radical polymerization, which can be initiated by various means, including organometallic complexes and peroxides. academie-sciences.frscienceopen.com This process is adaptable to different techniques, such as suspension, emulsion, and solution polymerization. scienceopen.comgoogle.com For instance, VDF can be polymerized in supercritical carbon dioxide, a method noted for reducing the risk of thermal runaway compared to conventional emulsion processes. mst.edu
The presence of the additional methyl group on the second carbon of this compound (C(CH₃)=CF₂) compared to VDF (CH₂=CF₂) would likely introduce significant steric hindrance. This could potentially lower the rate of polymerization and the achievable molecular weight of the homopolymer compared to PVDF. However, it could also be used to tailor the properties of copolymers by strategically incorporating it with other monomers. VDF is often copolymerized with monomers like hexafluoropropylene (HFP) to modify the properties of the final material, such as increasing flexibility. academie-sciences.frresearchgate.netacs.org Similarly, this compound could be a candidate for copolymerization to create novel fluorinated materials.
The properties of PVDF, which serve as a benchmark, are exceptional. It exhibits high thermal stability, with a melting point between 165°C and 180°C, and can be used continuously at temperatures up to 150°C. nih.govalfa-chemistry.com It is chemically inert, showing strong resistance to acids, solvents, and hydrocarbons, a characteristic feature of fluoropolymers due to the strength of the carbon-fluorine bond. ud-machine.comadvanced-emc.comwikipedia.org Furthermore, PVDF possesses notable mechanical strength, flexibility, and resistance to UV radiation and weathering. ud-machine.comadvanced-emc.com One of its most unique characteristics is its piezoelectricity and ferroelectricity, particularly in its β-phase, which allows its use in sensors and actuators. nih.govud-machine.com
Based on this analog, a hypothetical homopolymer of this compound would be expected to share the benefits of a fluoropolymer backbone, including chemical resistance and thermal stability. The data tables below summarize the well-documented properties of PVDF, which can be considered a baseline for predicting the performance of polymers derived from similar gem-difluoroalkenes.
Table 1: Representative Thermal and Mechanical Properties of Polyvinylidene Fluoride (PVDF)
This table outlines key property data for PVDF, a close structural analog to a potential polymer from this compound.
| Property | Value | Source(s) |
| Melting Point | 165 - 180 °C | nih.govalfa-chemistry.com |
| Glass Transition Temperature (Tg) | -35 to -40 °C | nih.govalfa-chemistry.com |
| Long-term Use Temperature | -70 to 150 °C | alfa-chemistry.com |
| Thermal Decomposition Temp. | > 316 °C | alfa-chemistry.com |
| Density | 1.78 g/cm³ | nih.govwikipedia.org |
Table 2: Electrical and Resistance Properties of Polyvinylidene Fluoride (PVDF)
This table highlights the electrical characteristics and general resistance of PVDF.
| Property | Description | Source(s) |
| Chemical Resistance | Excellent resistance to inorganic acids, bases, solvents, and hydrocarbons. | ud-machine.comalfa-chemistry.comadvanced-emc.com |
| Radiation Resistance | Better than many other fluoropolymers; mechanical properties are stable after extended UV exposure. | alfa-chemistry.comadvanced-emc.com |
| Electrical Properties | High dielectric constant and superior electrical insulation properties. Commonly used for wire and cable coatings. | alfa-chemistry.comwikipedia.org |
| Special Properties | Exhibits ferroelectric, piezoelectric, and pyroelectric properties. | nih.govud-machine.comscienceopen.com |
Future Directions in Academic Research on 1,1 Difluoro 2 Methylprop 1 Ene
Development of Sustainable and Environmentally Benign Synthetic Protocols
The future of synthesizing 1,1-difluoro-2-methylprop-1-ene and related gem-difluoroalkenes is intrinsically linked to the principles of green chemistry. Researchers are actively pursuing methods that reduce environmental impact by minimizing waste, avoiding harsh reagents, and improving energy efficiency.
A promising avenue is the development of metal-free photocatalytic reactions. rsc.org For instance, a recently developed method uses visible light to drive the difunctionalization of gem-difluoroalkenes without the need for transition metal catalysts, representing an environmentally benign pathway. rsc.org Another approach focuses on the dehydrofluorination of compounds like 4-CF3-β-lactams to produce gem-difluoroalkenes. nih.gov While effective, future work will aim to replace strong bases like lithium hexamethyldisilazide (LiHMDS) with more environmentally friendly alternatives. nih.govacs.org
Electrochemical synthesis presents another sustainable frontier, offering a way to generate functionalized gem-difluoroalkenes using electricity as a clean reagent. rsc.org Additionally, protocols that utilize zinc powder for reductive cross-coupling to cleave strong carbon-fluorine bonds under mild conditions are being explored as a convenient and efficient alternative to traditional methods. acs.org The ongoing goal is to replace stoichiometric reagents like zinc with catalytic systems to further enhance the sustainability of these processes.
Discovery of Novel Catalytic Transformations for Enhanced Selectivity
Achieving high selectivity is a paramount goal in the chemical synthesis of complex molecules. For this compound, future research will emphasize the discovery of novel catalysts that can precisely control the outcome of its reactions.
Palladium-catalyzed reactions have already shown great promise. A notable breakthrough is the first successful alkoxycarbonylation of gem-difluoroalkenes, which employs a specific palladium catalyst with a bidentate phosphine (B1218219) ligand (btbpx) to produce difluoromethylated esters with high yields and regioselectivity. nih.gov Similarly, palladium catalysis has enabled the highly regioselective gem-difluoroallylation of organoborons with low catalyst loadings, demonstrating excellent functional group compatibility. acs.org
| Catalyst System | Transformation | Key Advantage |
| Pd(acac)2 / btbpx | Alkoxycarbonylation | High regioselectivity for difluoromethylated esters. nih.gov |
| Palladium / Organoboron Reagents | gem-Difluoroallylation | High α/γ-substitution regioselectivity with low catalyst loading. acs.org |
| Nickel / Zn powder | Allylic Defluorinative Reductive Cross-Coupling | Cleavage of C(sp3)–F bonds under mild conditions. acs.org |
| Copper / TMDSO | Hydrodifluoroallylation of Alkynes | Regio- and stereoselective synthesis of (E)-1,1-difluoro-1,4-dienes. researchgate.net |
| Iodoarene Catalyst | Enantioselective Rearrangement | Synthesis of chiral β,β-difluoroalkyl bromides. nih.gov |
Copper catalysis is also emerging as a powerful tool. A copper-catalyzed hydroamination of gem-difluoroalkenes provides access to α-difluoromethyl amines, a crucial motif in medicinal chemistry, by overcoming the challenging β-fluoride elimination pathway. acs.org Another copper-catalyzed method achieves regio- and stereoselective hydrodifluoroallylation of terminal alkynes. researchgate.net Future efforts will likely focus on developing enantioselective versions of these reactions, possibly using chiral iodoarene catalysts, which have proven effective in producing chiral difluorinated building blocks. nih.gov
Advanced Mechanistic Elucidation through Synergistic Experimental and Computational Studies
A deeper understanding of how reactions involving this compound occur is crucial for optimizing existing methods and designing new, more efficient transformations. The synergy between laboratory experiments and high-level computational modeling is becoming an indispensable tool for mechanistic elucidation.
For example, in the hydroboration of gem-difluoroalkenes, density functional theory (DFT) calculations have been used to explain the observed regioselectivity. nih.gov These computations predicted that the addition of a boron-based radical anion to the fluorinated carbon is energetically favored by 4.3 kcal/mol over addition to the non-fluorinated carbon, a finding supported by experimental results. nih.gov Similarly, computational studies of a palladium-catalyzed reaction estimated that β-hydride elimination was favored over β-fluoride elimination by 2.5 kcal/mol, explaining the observed product distribution. nih.gov
A study on the [2+2] cycloaddition of a related gem-difluoroalkene with ethyl propiolate combined experimental kinetics with computational analysis to probe the reaction mechanism. nih.gov The experimental determination of activation parameters (ΔH‡ and ΔS‡) provided quantitative data that, when paired with computational models, offered a comprehensive view of the reaction pathway. nih.gov
| Reaction Studied | Method | Key Finding |
| Radical Hydroboration | DFT Calculations | Addition to the fluorinated carbon is favored by 4.3 kcal/mol. nih.gov |
| [2+2] Cycloaddition | Experimental Kinetics & Computational Study | Determined activation parameters (ΔH‡ = 4.2 kcal/mol, ΔS‡ = -56.7 cal/mol·K). nih.gov |
| Iodoarene-Catalyzed Rearrangement | Computational Modeling | Identified CH–π and π–π interactions as key to enantioselectivity. nih.gov |
Future research will continue to leverage these synergistic approaches. Investigating transition states, reaction intermediates, and the role of catalysts through both experimental techniques (like crossover experiments and kinetic analysis) and computational modeling will be key to unlocking new reactivity and improving selectivity. nih.govnih.gov
Exploration of Emerging Applications in Material Science and Specialized Chemical Synthesis
The unique properties conferred by the difluoromethylene group make this compound and its derivatives highly attractive for advanced applications. nih.gov Research is increasingly directed towards incorporating these building blocks into new materials and using them in complex synthetic pathways.
In material science, a significant area of interest is the creation of novel fluoropolymers. researchgate.netrsc.org Polymers derived from gem-difluoroalkenes can exhibit desirable properties such as hydrophobicity and oleophobicity, making them suitable for surface coatings on fabrics to repel water and oil. researchgate.net The synthesis of fluoropolymers via emulsion polymerization, a method that avoids the use of environmentally persistent fluorosurfactants, is a particularly important future direction. google.com
In specialized synthesis, gem-difluoroalkenes serve as versatile intermediates. They can act as bioisosteres of carbonyl or amide groups, a strategy used to modify biologically active compounds like β-lactams to create new potential antibiotics. nih.gov The hydrogenation of the gem-difluoroalkene moiety to a difluoromethyl (CF2H) group is another valuable transformation, as the CF2H group can act as a lipophilic hydrogen bond donor, mimicking alcohols or thiols in biological systems. nih.govacs.org The ability to undergo cycloaddition reactions to form difluorinated cyclic products, such as 3,3-difluoropyrrolidines and 1,1,2,2-tetrafluoroindanes, further expands their synthetic utility, providing access to complex molecular architectures. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1,1-Difluoro-2-methylprop-1-ene, and how can reaction conditions be tailored to minimize byproducts?
- Methodological Answer : Synthesis often involves dehydrohalogenation or gas-phase elimination. For example:
- Dehydrohalogenation : Use KOH in ethanol at 80°C to eliminate HF or HCl from halogenated precursors. Byproducts like 1-fluoro-2-methylpropene can form if temperature control is inadequate .
- Gas-phase elimination : Employ alumina (Al₂O₃) catalysts at 200°C to minimize polymerization side reactions .
- Key Variables : Temperature, catalyst loading, and solvent polarity significantly impact yield and selectivity.
Q. How can spectroscopic and computational methods resolve the molecular geometry of this compound?
- Methodological Answer :
- NMR/IR Spectroscopy : Use NMR to confirm fluorine substitution patterns and IR to identify C-F stretching vibrations (~1100 cm) .
- X-ray Crystallography : For crystalline derivatives, single-crystal XRD provides precise bond angles and dihedral angles (e.g., C-F bond length ~1.34 Å) .
- DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized structures to validate geometry .
Advanced Research Questions
Q. What strategies address contradictions in regioselectivity data during halogenation of this compound?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., ) or kinetic profiling to distinguish between radical vs. ionic pathways .
- Steric vs. Electronic Effects : Compare outcomes of electrophilic additions (e.g., bromination) under varying steric environments (e.g., bulky solvents) to isolate electronic contributions .
- Statistical Analysis : Apply multivariate regression to correlate reaction conditions (temperature, solvent dielectric) with regioselectivity trends .
Q. How does the electronic nature of fluorine substituents influence reactivity in Diels-Alder reactions?
- Methodological Answer :
- Electron-Deficient Dienophiles : The electron-withdrawing effect of fluorine increases dienophilicity. Monitor reaction rates with cyclic voltammetry to quantify electron affinity .
- Steric Mapping : Use X-ray crystallography or NOESY NMR to assess steric hindrance from the CF group on transition-state geometry .
- Computational Validation : Compare activation energies (DFT) for fluorinated vs. non-fluorinated analogs to isolate electronic effects .
Q. What in silico models predict environmental persistence or metabolic pathways of this compound?
- Methodological Answer :
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives based on bond dissociation energies .
- Enzymatic Docking Simulations : Predict metabolic intermediates via docking studies with cytochrome P450 enzymes .
- Experimental Validation : Compare computational predictions with microbial degradation assays in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
